2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione
Brand Name: Vulcanchem
CAS No.: 6299-75-8
VCID: VC17324159
InChI: InChI=1S/C10H9N3S2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15)
SMILES:
Molecular Formula: C10H9N3S2
Molecular Weight: 235.3 g/mol

2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione

CAS No.: 6299-75-8

Cat. No.: VC17324159

Molecular Formula: C10H9N3S2

Molecular Weight: 235.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione - 6299-75-8

Specification

CAS No. 6299-75-8
Molecular Formula C10H9N3S2
Molecular Weight 235.3 g/mol
IUPAC Name 2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione
Standard InChI InChI=1S/C10H9N3S2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15)
Standard InChI Key NXMBGQAPXCODBE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(NC2=S)N)S

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione (CAS No. 6299-75-8) features a pyrimidine ring substituted at positions 2, 4, 5, and 6 (Figure 1). Key structural attributes include:

  • Amino group (-NH₂) at position 2, enhancing nucleophilic reactivity.

  • Mercapto group (-SH) at position 6, contributing to thiol-disulfide exchange capabilities.

  • Phenyl group (-C₆H₅) at position 5, introducing aromatic hydrophobicity.

  • Thione group (=S) at position 4, enabling tautomerization between thiol and thione forms.

Molecular Formula: C₁₀H₉N₃S₂
Molecular Weight: 235.3 g/mol.

Table 1: Key Identifiers of 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione

PropertyValueSource
CAS No.6299-75-8
IUPAC Name2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione
SMILESC1=CC=C(C=C1)C2=C(NC(=S)N=C2S)N
InChI KeyOFKAVNQBCRJBJE-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

While direct synthesis protocols for this compound are sparsely documented, analogous pyrimidine derivatives are typically synthesized via:

  • Multi-component Condensation: Reacting aldehydes, nitriles, and thiourea/urea under acidic or basic conditions .

  • Cyclization of Thiourea Derivatives: Intramolecular cyclization of allyl thioureas or isothiuronium salts .

For example, the synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine—a structural analog—involves a one-step condensation of aromatic aldehydes, malononitrile, and thiourea using phosphorus pentoxide (P₂O₅) in ethanol . Adapting this method could theoretically yield the target compound by substituting malononitrile with phenylacetonitrile.

Physicochemical Properties

Stability and Reactivity

  • Tautomerization: The thione group at position 4 allows tautomerization to a thiol form, influencing redox behavior and metal coordination.

  • Acid-Base Behavior: The mercapto group (pKa ~8–10) and amino group (pKa ~4–5) confer pH-dependent solubility and reactivity .

Table 2: Comparative Analysis of Related Pyrimidine Derivatives

CompoundMolecular Weight (g/mol)Functional GroupsBiological Activity
2-Amino-6-sulfanylpyrimidin-4(3H)-one143.17Amino, sulfanyl, ketoneAntimicrobial
4-Amino-6-(tert-butyl)-1,2,4-triazin-3-thione200.26Amino, tert-butyl, thioneAgrochemical
Target Compound235.30Amino, mercapto, phenyl, thioneUnder investigation

Biological and Chemical Applications

Material Science Applications

The phenyl and thione groups enable:

  • Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) for catalyst design.

  • Polymer Modification: Thiol-ene click reactions for functionalizing polymer backbones .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methods using eco-friendly catalysts (e.g., P₂O₅) .

  • Biological Screening: Evaluate anticancer and antiviral activity given the compound’s resemblance to purine analogs.

  • Computational Studies: Model tautomerization dynamics and binding affinities using DFT calculations.

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